Cas no 98045-03-5 (Boc-Asp-OMe)

Boc-Asp-OMe structure
Boc-Asp-OMe structure
商品名:Boc-Asp-OMe
CAS番号:98045-03-5
MF:C10H17NO6
メガワット:247.2451
MDL:MFCD03094777
CID:1002358
PubChem ID:11021202

Boc-Asp-OMe 化学的及び物理的性質

名前と識別子

    • N-boc Asp(OH)Ome
    • Boc-Asp-OMe
    • 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
    • N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester
    • α-methyl N-(tert-butoxycarbonyl)aspartate
    • BOC-ASP.OME
    • N-tert-Butoxycarbonyla spartic acid a-methylester
    • N-Boc-L-aspartic Acid 1-Methyl Ester
    • N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Methyl Ester
    • 1-Methyl N-Boc-L-aspartate
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid alpha-methyl ester
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
    • N-tert-Butoxycarbonylaspartic acid a-methyl ester
    • IWFIVTBTZUCTQH-LURJTMIESA-N
    • Boc-L-aspartic acid 1-methyl ester
    • 6283AH
    • N-BOC-L-Aspartic acid, 1-methyl ester
    • ST2408274
    • W8360
    • M2970
    • M06171
    • (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
    • N-tert-Butoxycarbonylaspartic acid α-methyl ester
    • 98045-03-5
    • (S)-3-[(t-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
    • (S)-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
    • MFCD03094777
    • SCHEMBL1277727
    • (3S)-3-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, AldrichCPR
    • DS-9771
    • (3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
    • CS-W019527
    • (S)-2-t-Butoxycarbonylamino-succinic acid 1-methyl ester
    • EN300-256054
    • HY-W018741
    • AKOS025289417
    • N-Boc-DL-aspartic acid 1-methyl ester
    • DB-309129
    • (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
    • N-tert-Butoxycarbonylaspartic acid a-methyl ester; Boc-Asp-Ome
    • MDL: MFCD03094777
    • インチ: 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
    • InChIKey: IWFIVTBTZUCTQH-LURJTMIESA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 247.10600
  • どういたいしつりょう: 247.10558726g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.209
  • ゆうかいてん: 87.0 to 91.0 deg-C
  • PSA: 101.93000
  • LogP: 0.91830

Boc-Asp-OMe 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B89840-1g
Boc-Asp-OMe
98045-03-5 97%
1g
¥24.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B89840-500g
Boc-Asp-OMe
98045-03-5 97%
500g
¥4618.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B89840-5g
Boc-Asp-OMe
98045-03-5 97%
5g
¥49.0 2023-09-08
Enamine
EN300-256054-10.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
98045-03-5 95%
10.0g
$52.0 2024-06-19
AAPPTec
ABD143-25g
Boc-Asp-OMe
98045-03-5
25g
$125.00 2024-07-20
abcr
AB442643-1 g
Boc-Asp-OMe, 95% (Boc-L-Asp-OMe); .
98045-03-5 95%
1g
€72.90 2023-06-16
abcr
AB442643-100 g
Boc-Asp-OMe, 95% (Boc-L-Asp-OMe); .
98045-03-5 95%
100g
€373.90 2023-06-16
eNovation Chemicals LLC
D330165-5g
N-tert-Butoxycarbonylaspartic acid a-methyl ester
98045-03-5 98%
5g
$180 2024-08-03
Enamine
EN300-256054-0.5g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
98045-03-5 95%
0.5g
$19.0 2024-06-19
Enamine
EN300-256054-0.1g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
98045-03-5 95%
0.1g
$19.0 2024-06-19

Boc-Asp-OMe 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:CF3CONMeSiMe3, C:Pd(PPh3)4, S:CH2Cl2
リファレンス
New allyl group acceptors for palladium catalyzed removal of allylic protections and transacylation of allyl carbamates
By Dessolin, Michele et al, Tetrahedron Letters, 1995, 36(32), 5741-4

ごうせいかいろ 2

はんのうじょうけん
1.1R:RuO2, R:NaIO4, S:H2O, S:t-BuOH, 12 d, rt
1.2S:H2O, S:AcOEt, rt
リファレンス
Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids
By Kaname, Mamoru et al, Tetrahedron Letters, 2008, 49(17), 2786-2788

ごうせいかいろ 3

はんのうじょうけん
1.1R:K2CO3, S:Me2CO, 10 min, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
リファレンス
Synthesis of triazole cages containing C3-symmetric α-cyclic tripeptide scaffold
By Chakraborty, Subrata and Tai, Dar-Fu, Tetrahedron Letters, 2014, 55(14), 2274-2276

ごうせいかいろ 4

はんのうじょうけん
1.1C:9001-73-4, S:CH2Cl2
リファレンス
Optimization of the papain-catalyzed esterification of amino acids by alcohols and diols
By Cantacuzene, D. and Guerreiro, C., Tetrahedron, 1989, 45(3), 741-8

ごうせいかいろ 5

はんのうじょうけん
1.1R:NaHCO3, S:H2O, S:Dioxane, 0°C; 12 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
リファレンス
Decarboxylative side-chain functionalization of aspartic/glutamic acids using two-molecule photoredox catalysts
By Shinkawa, Yudai et al, Journal of Organic Chemistry, 2022, 87(17), 11816-11825

ごうせいかいろ 6

はんのうじょうけん
1.1R:KHCO3, S:DMF
2.1R:H2, C:Pd, S:THF
リファレンス
Stereoselective synthesis of (2S,4R)-2-amino-4-hydroxyadipic acid, the characteristic amino acid of theonellamide F
By Tohdo, Keisuke et al, Synlett, 1994, (2), 105-6

ごうせいかいろ 7

はんのうじょうけん
1.1R:NaIO4, C:RuCl3, S:H2O, S:MeCN, S:AcOEt, 24 h, rt
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
リファレンス
Synthesis of non-natural amino acids based on the ruthenium-catalyzed oxidation of a phenyl group to carboxylic acid
By Moutevelis-Minakakis, Panagiota et al, Synthesis, 2005, (6), 933-938

ごうせいかいろ 8

はんのうじょうけん
1.1S:MeOH, S:CH2Cl2, S:Me(CH2)4Me, 1 h, rt
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
リファレンス
Zinc porphyrin tweezer in host-guest complexation: determination of absolute configurations of diamines, amino acids, and amino alcohols by circular dichroism
By Huang, Xuefei et al, Journal of the American Chemical Society, 1998, 120(24), 6185-6186

ごうせいかいろ 9

はんのうじょうけん
1.1S:MeOH, S:Et2O, S:PhMe, 0°C; 20 min, 0°C
2.1R:H2, C:Pd, S:THF, 5 h, rt
リファレンス
Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donors
By Gould, Nathan D. et al, Carbohydrate Research, 2013, 382, 36-42

ごうせいかいろ 10

はんのうじょうけん
1.1C:9001-73-4
リファレンス
Papain catalyzed esterification in polar organic solvents
By Tai, Dar Fu et al, Biotechnology Letters, 1989, 11(3), 173-6

ごうせいかいろ 11

はんのうじょうけん
1.1R:Me3SiCl, S:MeOH, 0°C; 2 d, rt
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
リファレンス
Synthesis and biological evaluation of a library of AGE-related amino acid triazole crosslinkers
By Icik, Esra et al, European Journal of Organic Chemistry, 2020, 2020(33), 5368-5379

ごうせいかいろ 12

はんのうじょうけん
1.1R:S:MeCN, 2 h, 28°C
リファレンス
Applications of propargyl esters of amino acids in solution-phase peptide synthesis
By Ramapanicker, Ramesh et al, International Journal of Peptides, 2011, 854952, 10 pp.

Boc-Asp-OMe Raw materials

Boc-Asp-OMe Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:98045-03-5)Boc-Asp-OMe
A858591
清らかである:99%
はかる:500g
価格 ($):679.0